Boc-D-glu-ome
Overview
Description
“Boc-D-glu-ome” is a derivative of glutamic acid . It is also known as "(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid" .
Synthesis Analysis
The synthesis of Boc-D-glu-ome and similar compounds often involves environmentally conscious methods . For instance, the Boc strategy is suitable for green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group . This strategy includes both liquid and solid-phase methods using Boc-amino acids based on microwave-assisted coupling reactions of nanosized reactants .
Chemical Reactions Analysis
Boc-D-glu-ome is involved in various chemical reactions. For instance, it has been used in the gram-scale electrosynthesis of protected dehydroamino acids . In this process, Boc-D-glu-ome and similar compounds undergo a NaCl-mediated electrochemical oxidation, followed by an acid-catalyzed elimination .
Physical And Chemical Properties Analysis
Boc-D-glu-ome has a molecular weight of 261.272 and a molecular formula of C11H19NO6 . It has a density of 1.2±0.1 g/cm3, a boiling point of 428.4±40.0 °C at 760 mmHg, and a flash point of 212.9±27.3 °C . It should be stored at 2-8°C .
Scientific Research Applications
Field
This application falls under the field of Chemistry , specifically in the synthesis of Peptide Nucleic Acids (PNAs) .
Application
“Boc-D-glu-ome” is used in the synthesis of optically pure gamma-PNA backbones . PNAs are synthetic DNA analogs that have strong sequence-selective binding to DNA or RNA . They have been widely used in the fields of chemistry, biology, biotechnology, and medicine .
Method
The synthesis of the γ-PNA backbone involves the use of a stabilized form of 2-iodoxybenzoic acid (SIBX) as an oxidative reagent in the key intermediate of the N-Boc-amino acetaldehyde synthesis . The Boc-Glu(cHx)-aeg-OMe synthesis of the γ-backbone through the LAH reduction route failed because the cyclohexyl ester of the side chain was also reduced by LAH .
Results
It is comparatively higher than that of the other methods examined in this work .
Apoptosis Research
Field
This application falls under the field of Biomedical Research , specifically in the study of apoptosis .
Application
“Boc-D-glu-ome”, also known as Boc-aspartyl(OMe)-fluoromethylketone (BocD-fmk), is used in the study of apoptosis in p815 mastocytoma cells . It has been found to have a certain preference for inhibiting the 14-3-3/Bad signaling pathway .
Method
The study involved treating p815 mastocytoma cells with genistein, an apoptosis-inducing agent . The effects of BocD-fmk and zVAD-fmk, another apoptosis inhibitor, on the 14-3-3/Bad signaling pathway were then compared .
Results
The study found that BocD-fmk, unlike zVAD-fmk, prevented the reduction of 14-3-3 protein level and the release of Bad from 14-3-3 . It also prevented the interaction of truncated Bad to Bcl-xL in genistein-treated cells . These results suggest that BocD-fmk has a certain preference for inhibiting the 14-3-3/Bad signaling pathway .
Amino Acid Derivatization
Field
This application falls under the field of Organic Chemistry , specifically in the derivatization of amino acids .
Application
“Boc-D-glu-ome” is used in the derivatization of amino acids for solid-phase peptide synthesis (SPPS) using the Fmoc strategy . This is a useful tool in structure–activity relationship (SAR) studies .
Method
The method involves the use of calcium iodide as an additive in ester hydrolysis, which permits saponification of compounds containing both Fmoc and Boc protecting groups simultaneously . This results in a more efficient synthesis for theoretical custom amino acids containing amines on the side chain .
Results
The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Caspase-6 Inhibition
Field
This application falls under the field of Biomedical Research , specifically in the study of apoptosis .
Application
“Boc-D-glu-ome”, also known as Boc-aspartyl(OMe)-fluoromethylketone (BocD-fmk), is used in the study of apoptosis in p815 mastocytoma cells . It has been found to inhibit caspase-6 .
Method
The study involved treating p815 mastocytoma cells with genistein, an apoptosis-inducing agent . The effects of BocD-fmk and zVAD-fmk, another apoptosis inhibitor, on the 14-3-3/Bad signaling pathway were then compared .
Results
The study found that BocD-fmk, unlike zVAD-fmk, prevented caspase-6 acting on 14-3-3/Bad-mediated event . This suggests that BocD-fmk has a certain preference for inhibiting the 14-3-3/Bad signaling pathway .
Environmentally Conscious Peptide Synthesis
Field
This application falls under the field of Green Chemistry , specifically in the synthesis of peptides .
Application
“Boc-D-glu-ome” is used in the development of environmentally conscious peptide synthesis methods . The focus is on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .
Method
The method involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water was reported that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles .
Results
The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . This results in a more efficient and environmentally friendly synthesis process .
Proteomics Research
Field
This application falls under the field of Proteomics Research .
Application
“Boc-D-glu-ome” is used as a specialty product in proteomics research .
Method & Results
Unfortunately, the specific methods and results related to this application are not detailed in the available resources .
Safety And Hazards
Boc-D-glu-ome is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If inhaled, the person should be moved to fresh air .
properties
IUPAC Name |
(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427016 | |
Record name | BOC-D-GLU-OME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-glu-ome | |
CAS RN |
55227-00-4 | |
Record name | BOC-D-GLU-OME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-Glu-OMe | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.